![molecular formula C18H12IN3OS B2522238 N-(3-(咪唑并[2,1-b]噻唑-6-基)苯基)-2-碘苯甲酰胺 CAS No. 670248-11-0](/img/structure/B2522238.png)

N-(3-(咪唑并[2,1-b]噻唑-6-基)苯基)-2-碘苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

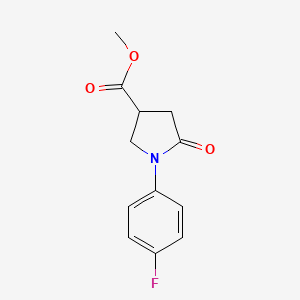

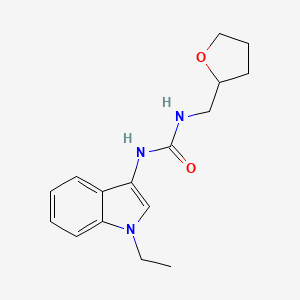

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide is a useful research compound. Its molecular formula is C18H12IN3OS and its molecular weight is 445.28. The purity is usually 95%.

BenchChem offers high-quality N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

细胞毒活性

含有咪唑并[2,1-b]噻唑骨架的化合物,如该化合物,已对其在包括HepG2和MDA-MB-231的人类癌细胞系中的细胞毒性进行了测试 . 这些化合物已显示出有希望的结果,表明它们在癌症治疗中的潜在用途 .

抗癌治疗

噻唑衍生物,包括您的化合物,已广泛研究其在抗癌治疗中的潜力 . 它们取得了重大进展,特别是少数小分子抑制剂的获批 .

抗菌药物

噻唑存在于许多有效的生物活性化合物中,例如磺胺噻唑,一种抗菌药物 . 这表明您的化合物也可能具有潜在的抗菌特性 .

抗逆转录病毒药物

噻唑也存在于利托那韦中,利托那韦是一种抗逆转录病毒药物 . 这表明您的化合物可能用于治疗逆转录病毒感染 .

抗真菌药物

阿巴芬净,一种抗真菌药物,也含有噻唑环 . 这表明您的化合物可能具有潜在的抗真菌特性 .

抗肿瘤药物

噻唑存在于噻唑呋喃中,噻唑呋喃是一种抗肿瘤药物 . 这表明您的化合物可能用于治疗肿瘤 .

DNA结合应用

双杂环,包括您的化合物,因其多样的生物学和药理学活性,如DNA结合应用,而受到广泛关注 .

抗结核特性

未来方向

作用机制

Target of Action

The primary target of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide is the SIRT1 enzyme . SIRT1, or sirtuin 1, is a protein that in humans is encoded by the SIRT1 gene. It is a member of the sirtuin family of proteins, which are homologs to the yeast Sir2 protein. SIRT1 is known to be involved in the regulation of a variety of cellular processes, including cell growth, differentiation, and apoptosis .

Mode of Action

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide acts as a SIRT1 activator . It binds to the SIRT1 enzyme-peptide substrate complex at an allosteric site amino-terminal to the catalytic domain, which lowers the Michaelis constant for acetylated substrates . This interaction enhances the activity of SIRT1, leading to changes in the regulation of various cellular processes.

Biochemical Pathways

The activation of SIRT1 by N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide can affect several biochemical pathways. SIRT1 is known to deacetylate a variety of proteins that play a role in cellular processes such as apoptosis and cell survival, endocrine signaling, and inflammation . By activating SIRT1, N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide can influence these pathways and their downstream effects.

Pharmacokinetics

Thiazole derivatives, which include imidazo[2,1-b]thiazoles, are known to exhibit a wide range of biological properties and have been used in the development of various pharmaceutical agents .

Result of Action

The activation of SIRT1 by N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide can lead to a variety of molecular and cellular effects. For example, it has been shown to exhibit antitumor activity, with significant inhibitory effects observed against leukemia cell lines SR and HL-60 (TB) and the prostate cancer cell line DU-145 .

生化分析

Biochemical Properties

They have been found to interact with a variety of enzymes, proteins, and other biomolecules, which could potentially be the case for N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide as well .

Cellular Effects

Some imidazo[2,1-b]thiazole derivatives have shown broad-spectrum antiproliferative activity against various cell lines . They have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s plausible that it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other imidazo[2,1-b]thiazole derivatives .

属性

IUPAC Name |

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12IN3OS/c19-15-7-2-1-6-14(15)17(23)20-13-5-3-4-12(10-13)16-11-22-8-9-24-18(22)21-16/h1-11H,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDRHVNGZCUQEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12IN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-1,3-benzodioxol-5-yl-N-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2522155.png)

![3-fluoro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2522156.png)

![N~1~-(3,5-difluorophenyl)-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2522160.png)

![2-(4-fluorophenyl)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2522163.png)

![3-[(2,6-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole](/img/structure/B2522164.png)

![2-[(3-Chloro-2-fluorobenzyl)thio]-5-(trifluoromethyl)pyridine](/img/structure/B2522168.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-5-nitrophenyl)urea](/img/structure/B2522169.png)

![3-(2-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2522176.png)